molecular formula C18H23N3O4 B11474401 methyl 4-(4-methoxyphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

methyl 4-(4-methoxyphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B11474401
M. Wt: 345.4 g/mol
InChI Key: FKFIUEJKWXHBEW-UHFFFAOYSA-N
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Description

METHYL 4-(4-METHOXYPHENYL)-2-OXO-6-[(PYRROLIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that features a pyrimidine ring, a methoxyphenyl group, and a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-METHOXYPHENYL)-2-OXO-6-[(PYRROLIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-METHOXYPHENYL)-2-OXO-6-[(PYRROLIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

METHYL 4-(4-METHOXYPHENYL)-2-OXO-6-[(PYRROLIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 4-(4-METHOXYPHENYL)-2-OXO-6-[(PYRROLIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The pyrimidine ring and the methoxyphenyl group are key structural features that enable the compound to bind to these targets, modulating their activity. The pyrrolidine moiety may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets METHYL 4-(4-METHOXYPHENYL)-2-OXO-6-[(PYRROLIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

IUPAC Name

methyl 4-(4-methoxyphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H23N3O4/c1-24-13-7-5-12(6-8-13)16-15(17(22)25-2)14(19-18(23)20-16)11-21-9-3-4-10-21/h5-8,16H,3-4,9-11H2,1-2H3,(H2,19,20,23)

InChI Key

FKFIUEJKWXHBEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCCC3)C(=O)OC

Origin of Product

United States

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